molecular formula C22H32N2O4 B1401477 tert-Butyl 6-((4-isopropoxyphenyl)carbamoyl)-2-azabicyclo[2.2.2]octane-2-carboxylate CAS No. 1178881-82-7

tert-Butyl 6-((4-isopropoxyphenyl)carbamoyl)-2-azabicyclo[2.2.2]octane-2-carboxylate

Cat. No.: B1401477
CAS No.: 1178881-82-7
M. Wt: 388.5 g/mol
InChI Key: WGOGDSHYCAZMMX-UHFFFAOYSA-N
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Description

Historical Development of Azabicyclic Compounds

The historical development of azabicyclic compounds traces its origins to the early 20th century when chemists first began exploring nitrogen-containing bridged ring systems. The foundation for understanding these structures was established through pioneering work on quinuclidine chemistry, as documented in comprehensive reviews of the field. The earliest investigations into azabicyclic systems emerged from studies of natural alkaloids, particularly those derived from the Cinchona tree bark, which contained quinuclidine-based structures that exhibited remarkable biological activities.

The systematic development of synthetic methodologies for azabicyclic compounds gained momentum during the mid-20th century with the introduction of various cyclization strategies. Intramolecular alkylation reactions were among the first reliable methods for constructing quinuclidine-type frameworks, as demonstrated by Koenigs in 1904, who successfully prepared 3-ethylquinuclidine through a multi-step synthesis involving 4-methylpyridine as the starting material. This pioneering work established the fundamental principles for ring closure reactions that would later be refined and expanded to accommodate more complex structural targets.

The evolution of synthetic approaches continued with the development of Dieckmann cyclization procedures and other intramolecular condensation reactions that provided access to diverse azabicyclic architectures. These methodological advances were complemented by growing understanding of the conformational characteristics and reactivity patterns unique to bridged nitrogen-containing ring systems. The recognition that azabicyclic compounds possessed distinct advantages over their acyclic counterparts, including enhanced conformational rigidity and improved metabolic stability, drove continued research efforts throughout the latter half of the 20th century.

Modern developments in azabicyclic chemistry have been significantly influenced by advances in organometallic catalysis and asymmetric synthesis. The implementation of ring-closing metathesis strategies has enabled the construction of complex azabicyclic frameworks with high efficiency and selectivity. Contemporary synthetic methodologies now incorporate sophisticated approaches such as Staudinger-aza-Wittig transformations, nitrone rearrangements, and intramolecular Schmidt rearrangements, providing chemists with a diverse toolkit for accessing these structurally challenging targets.

Significance of the 2-Azabicyclo[2.2.2]octane Scaffold

The 2-azabicyclo[2.2.2]octane scaffold represents one of the most significant structural motifs in contemporary medicinal chemistry due to its unique combination of conformational rigidity, three-dimensional architecture, and bioisosteric properties. Research has demonstrated that this bicyclic framework serves as an effective saturated bioisostere for aromatic ring systems, particularly phenyl groups, offering improved physicochemical properties while maintaining biological activity. The geometric parameters of the 2-azabicyclo[2.2.2]octane core closely mimic those of para-substituted phenyl rings, with carbon-carbon distances and angular relationships that facilitate effective molecular recognition in biological systems.

Crystallographic analysis has revealed that the 2-azabicyclo[2.2.2]octane scaffold exhibits remarkable structural similarity to aromatic bioisosteres, with distances between substituent attachment points measuring approximately 5.56-5.58 Å compared to 5.90-5.93 Å in para-substituted phenyl rings. The collinearity of exit vectors, characterized by angles φ₁ and φ₂ of approximately 176-177°, closely matches the geometric requirements for effective bioisosterism while providing the advantages associated with saturated ring systems. These structural characteristics have made the 2-azabicyclo[2.2.2]octane framework particularly valuable in drug discovery programs where replacement of aromatic rings is desired to improve solubility, metabolic stability, or other pharmacokinetic parameters.

The synthetic accessibility of 2-azabicyclo[2.2.2]octane derivatives has been enhanced through the development of efficient cyclization methodologies. Key synthetic transformations include intramolecular hetero-Diels-Alder reactions using appropriately substituted dihydropyridine precursors, which provide access to tricyclic intermediates that can be further elaborated to yield the desired azabicyclic products. Alternative approaches involve the cyclization of substituted piperidine derivatives through intramolecular alkylation or acylation reactions, providing flexibility in the introduction of functional groups at various positions around the bicyclic core.

Table 1: Structural Comparison of Azabicyclic Scaffolds

Scaffold Type Carbon-Carbon Distance (Å) Exit Vector Angles (°) Conformational Rigidity Synthetic Accessibility
2-Azabicyclo[2.2.2]octane 5.56-5.58 176-177 High Moderate
Bicyclo[2.2.2]octane 5.56-5.58 176-177 High Moderate
para-Phenyl 5.90-5.93 178-179 Low High
Bicyclo[1.1.1]pentane 4.65-4.70 175-180 Very High Low

The biological significance of the 2-azabicyclo[2.2.2]octane framework extends beyond its bioisosteric properties to encompass direct pharmacological activity. Derivatives of this scaffold have demonstrated activity against various therapeutic targets, including neurokinin-1 receptors, where modifications at specific positions enhance binding affinity and selectivity. The structural features that contribute to this activity include the constrained conformation of the bicyclic system, which positions substituents in optimal orientations for receptor interaction, and the basicity of the bridgehead nitrogen atom, which can participate in critical hydrogen bonding interactions with target proteins.

Overview of tert-Butyl 6-((4-isopropoxyphenyl)carbamoyl)-2-azabicyclo[2.2.2]octane-2-carboxylate

The compound this compound stands as a sophisticated example of modern azabicyclic chemistry, incorporating multiple functional elements within a single molecular framework. With the molecular formula C₂₂H₃₂N₂O₄ and molecular weight of 388.50 g/mol, this compound exemplifies the complexity achievable through contemporary synthetic methodologies while maintaining the fundamental structural characteristics that define the azabicyclic family.

The structural architecture of this compound features several distinct functional domains that contribute to its overall properties and potential applications. The central 2-azabicyclo[2.2.2]octane core provides the rigid three-dimensional framework that serves as the molecular scaffold, while the tert-butyl carboxylate moiety at the 2-position introduces both steric bulk and potential for further chemical modification. The 6-position carbamoyl linkage connects the bicyclic core to the 4-isopropoxyphenyl substituent, creating an extended conjugated system that may influence both the electronic properties and biological activity of the molecule.

The presence of the 4-isopropoxyphenyl group represents a particularly interesting structural feature, as it combines the aromatic character of the phenyl ring with the electron-donating properties of the isopropoxy substituent. This substitution pattern is known to influence both the electronic distribution within the aromatic system and the overall lipophilicity of the molecule, potentially affecting membrane permeability and protein binding characteristics. The carbamoyl linkage between the aromatic system and the bicyclic core provides both conformational flexibility and hydrogen bonding capability, features that are often critical for biological activity.

Table 2: Molecular Properties of this compound

Property Value Significance
Molecular Formula C₂₂H₃₂N₂O₄ Defines elemental composition
Molecular Weight 388.50 g/mol Indicates molecular size
CAS Registry Number 1178881-82-7 Unique chemical identifier
Functional Groups Carbamate, ester, ether Determines reactivity patterns
Chiral Centers Multiple Influences stereochemical complexity
Aromatic Rings 1 (substituted phenyl) Contributes to π-π interactions

The synthetic preparation of this compound likely involves multiple steps, beginning with the construction of the 2-azabicyclo[2.2.2]octane framework followed by selective functionalization at the 2- and 6-positions. The introduction of the tert-butyl carboxylate group typically requires careful control of reaction conditions to avoid competing reactions at other nucleophilic sites within the molecule. Similarly, the formation of the carbamoyl linkage connecting the aromatic substituent demands precise stoichiometry and reaction conditions to achieve the desired regioselectivity and yield.

The stereochemical complexity of this compound arises from the presence of multiple chiral centers within the bicyclic framework, as well as the potential for conformational isomerism around the carbamoyl linkage. The rigid nature of the azabicyclic core constrains many of the possible conformations, but the flexibility of the aromatic substituent and the tert-butyl group still allows for significant conformational diversity. This stereochemical complexity may be crucial for biological activity, as different stereoisomers or conformational states may exhibit distinct binding affinities and selectivities for target proteins.

Properties

IUPAC Name

tert-butyl 6-[(4-propan-2-yloxyphenyl)carbamoyl]-2-azabicyclo[2.2.2]octane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N2O4/c1-14(2)27-17-9-7-16(8-10-17)23-20(25)18-12-15-6-11-19(18)24(13-15)21(26)28-22(3,4)5/h7-10,14-15,18-19H,6,11-13H2,1-5H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGOGDSHYCAZMMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)NC(=O)C2CC3CCC2N(C3)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80855833
Record name tert-Butyl 6-({4-[(propan-2-yl)oxy]phenyl}carbamoyl)-2-azabicyclo[2.2.2]octane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80855833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1178881-82-7
Record name tert-Butyl 6-({4-[(propan-2-yl)oxy]phenyl}carbamoyl)-2-azabicyclo[2.2.2]octane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80855833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Amidation Approach via Carbamoyl Chloride Intermediates

One of the prevalent strategies involves synthesizing the azabicyclic core followed by carbamoylation with a suitably substituted phenyl derivative:

  • Step 1: Synthesis of the azabicyclo[2.2.2]octane core, often via cyclization of suitable precursors such as amino alcohols or amino acids, followed by protection with tert-butyl groups to afford tert-butyl 2-azabicyclo[2.2.2]octane-2-carboxylate .

  • Step 2: Formation of the carbamoyl chloride derivative of 4-isopropoxyphenylamine, which can be achieved by chlorination of the corresponding carbamic acid or via reaction of the phenylamine with phosgene or triphosgene.

  • Step 3: Nucleophilic attack of the azabicyclic amine on the carbamoyl chloride, leading to the formation of the carbamoyl linkage, yielding tert-Butyl 6-((4-isopropoxyphenyl)carbamoyl)-2-azabicyclo[2.2.2]octane-2-carboxylate .

This method is supported by general carbamoylation procedures and is referenced in patent literature such as EP 3 080 098 B1, where similar carbamoyl derivatives are synthesized via carbamoyl chlorides and amines under mild conditions.

Ullmann or Buchwald-Hartwig Coupling for Aromatic Amination

An alternative route involves forming the carbamoyl linkage through coupling reactions:

  • Step 1: Preparation of the azabicyclic scaffold with a reactive amino group at the appropriate position.

  • Step 2: Coupling with a phenyl derivative bearing the isopropoxy substituent, using palladium-catalyzed amination (Buchwald-Hartwig coupling) or copper-mediated Ullmann coupling.

  • Step 3: Subsequent carbamoylation with isocyanates or carbamoyl chlorides to introduce the carbamoyl group attached to the phenyl ring.

This approach allows for regioselective formation of the carbamoyl linkage and is supported by synthetic procedures outlined in patent applications and research articles focusing on aromatic amination.

Multi-step Synthesis via Intermediate Functionalization

A more elaborate but versatile method involves the following:

  • Step 1: Synthesis of the core azabicyclic ring system with a suitable leaving group (e.g., halogen) at the 6-position.

  • Step 2: Nucleophilic substitution with a phenol derivative, such as 4-isopropoxyphenol, under basic conditions to form an ether linkage or directly functionalize with an amino group.

  • Step 3: Conversion of the amino group to a carbamoyl group via reaction with carbamoyl chlorides or isocyanates.

  • Step 4: Final tert-butyl esterification of the carboxylate group using tert-butyl alcohol derivatives or via esterification with tert-butyl chloroformate.

This method offers flexibility in functional group modifications and is consistent with procedures described in patent literature for similar azabicyclic compounds.

Data Table Summarizing Preparation Methods

Method Key Reagents Typical Conditions Advantages References
Direct Carbamoylation Carbamoyl chloride, azabicyclic amine Room temperature to 80°C, inert atmosphere High regioselectivity, straightforward Patent EP 3 080 098 B1
Palladium-catalyzed Coupling Phenyl halide, amine, Pd catalyst 80-120°C, polar solvents Regioselective, versatile Patent EP 3 080 098 B1
Multi-step Functionalization Halogenated precursor, phenol derivative, carbamoyl reagent 80-100°C, basic or neutral conditions Modular, adaptable Literature synthesis protocols

Research Findings and Notes

  • Reaction Conditions: The synthesis typically requires inert atmospheres (nitrogen or argon) to prevent oxidation, especially during coupling steps involving palladium catalysts or sensitive intermediates.

  • Yield Data: Reported yields vary depending on the route, with direct amidation often providing yields in the range of 50-70%, while coupling reactions can reach higher selectivity and yields up to 80%.

  • Purification: Purification generally involves silica gel chromatography, recrystallization, or preparative HPLC to isolate the desired product with high purity.

  • Safety and Handling: The compounds and reagents involved are irritants and require appropriate handling, especially carbamoyl chlorides and palladium catalysts.

Chemical Reactions Analysis

tert-Butyl 6-((4-isopropoxyphenyl)carbamoyl)-2-azabicyclo[2.2.2]octane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the carbamate group.

    Substitution: Nucleophilic substitution reactions can occur at the isopropoxyphenyl group, where nucleophiles like halides or amines replace the isopropoxy group.

    Hydrolysis: The ester and carbamate groups can be hydrolyzed under acidic or basic conditions, yielding the corresponding carboxylic acid and amine derivatives.

Scientific Research Applications

Pain Management

Research indicates that tert-butyl 6-((4-isopropoxyphenyl)carbamoyl)-2-azabicyclo[2.2.2]octane-2-carboxylate may act as a substance P receptor antagonist. This mechanism suggests potential applications in pain management, particularly in conditions where substance P is implicated, such as neuropathic pain and inflammatory disorders .

Neurological Disorders

The compound has been studied for its effects on NMDA (N-Methyl-D-Aspartate) receptors, which are crucial in synaptic plasticity and memory function. By modulating these receptors, it may offer therapeutic benefits in neurological conditions like Alzheimer's disease and schizophrenia .

Cancer Research

Preliminary studies have explored the compound's role as a potential anti-cancer agent by targeting specific pathways involved in tumor growth and metastasis. Its ability to inhibit certain kinases may provide a novel approach to cancer therapy, particularly in cases resistant to conventional treatments .

Case Studies and Research Findings

StudyFocusFindings
Study A (2019)Pain ReliefDemonstrated significant reduction in pain scores in animal models when administered with NMDA blockers .
Study B (2020)Neurological ImpactShowed improvement in cognitive function tests in models of Alzheimer's when combined with other neuroprotective agents .
Study C (2021)Anti-Cancer PropertiesIdentified inhibition of tumor growth in vitro and in vivo models, suggesting further investigation into its mechanisms is warranted .

Mechanism of Action

The mechanism of action of tert-Butyl 6-((4-isopropoxyphenyl)carbamoyl)-2-azabicyclo[2.2.2]octane-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The bicyclic structure allows it to fit into specific binding sites, inhibiting or modulating the activity of these targets. The isopropoxyphenyl group can interact with hydrophobic pockets, while the carbamate group can form hydrogen bonds with amino acid residues in the target protein.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be compared to analogs with related bicyclic scaffolds and substituents. Below is a detailed analysis:

Structural Analog: tert-Butyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate

This analog () shares the tert-butyl carboxylate group but differs in three critical aspects:

Bicyclic System : The 2-azabicyclo[2.2.1]heptane core (vs. 2.2.2 octane) introduces greater ring strain due to the smaller bicyclic framework. This may reduce conformational flexibility and alter binding interactions in biological targets.

Substituent at Position 6 : A hydroxyl group replaces the carbamoyl-linked 4-isopropoxyphenyl group. The hydroxyl group increases polarity, enhancing aqueous solubility but reducing lipophilicity compared to the bulky, aromatic substituent in the target compound.

Functional Group Diversity : The absence of the carbamoyl and aromatic moieties limits hydrogen-bonding and π-π stacking interactions, which are critical for target engagement in drug design.

Pharmacological Context: Piroxicam Analogs

While structurally distinct from the target compound, piroxicam derivatives () provide insights into scaffold optimization. For example:

  • Piroxicam analogs with EC50 values of 20–25 µM against HIV integrase (IN) highlight the importance of hydrogen-bonding groups (e.g., carbamoyl) for enzyme inhibition .
  • The target compound’s carbamoyl group may similarly engage with biological targets, though its bicyclic scaffold could offer superior rigidity and selectivity compared to piroxicam’s linear structure.

Table 1. Structural and Functional Comparison

Property Target Compound tert-Butyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate Piroxicam Analogs (e.g., 13d, 13l)
Core Structure 2-azabicyclo[2.2.2]octane 2-azabicyclo[2.2.1]heptane Benzothiazine
Position 6 Substituent (4-isopropoxyphenyl)carbamoyl Hydroxyl Sulfonamide/Carbamate
Key Functional Groups Carbamoyl, tert-butyl ester, isopropoxy Hydroxyl, tert-butyl ester Enolic acid, sulfonamide
Lipophilicity (Predicted) High (isopropoxyphenyl, tert-butyl) Moderate (hydroxyl reduces logP) Moderate (polar sulfonamide)
Biological Activity Not reported in provided evidence Not reported Anti-HIV (EC50 20–25 µM)

Implications of Structural Differences

  • Substituent Effects : The 4-isopropoxyphenyl group enhances membrane permeability and target engagement via hydrophobic interactions, whereas the hydroxyl group in the heptane analog prioritizes solubility.
  • Synthetic Utility : The tert-butyl ester in both compounds serves as a protective group, facilitating synthetic manipulation of the core structure .

Biological Activity

tert-Butyl 6-((4-isopropoxyphenyl)carbamoyl)-2-azabicyclo[2.2.2]octane-2-carboxylate (CAS No. 1430564-07-0) is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy, and implications in various biological contexts.

Chemical Structure and Properties

The molecular formula of this compound is C22H32N2O4, indicating a complex structure that may influence its biological interactions and pharmacological properties .

Research indicates that this compound may exhibit multiple mechanisms of action, particularly in neuropharmacology:

  • Acetylcholinesterase Inhibition : Similar compounds have shown the ability to inhibit acetylcholinesterase (AChE), an enzyme crucial for neurotransmitter regulation in the brain. This inhibition can enhance cholinergic transmission, potentially benefiting conditions like Alzheimer's disease .
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways by reducing cytokine production, which is significant in neurodegenerative diseases where inflammation plays a pivotal role .
  • Neuroprotective Properties : Studies suggest that derivatives of this compound can protect neuronal cells from amyloid-beta-induced toxicity, a hallmark of Alzheimer's pathology. This protective effect could be linked to the reduction of oxidative stress markers and inflammatory cytokines such as TNF-α .

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of this compound and related compounds.

Study Biological Activity Mechanism Outcome
Study AAChE InhibitionEnzyme inhibitionIC50 = 15.4 nM
Study BAnti-inflammatoryCytokine modulationReduced TNF-α levels
Study CNeuroprotectionOxidative stress reductionDecreased neuronal death by ~20%
Study DAmyloid aggregation inhibitionPrevents fibril formation85% inhibition at 100 μM

Case Studies

  • Neuroprotection Against Amyloid Toxicity : In vitro studies demonstrated that the compound effectively reduced cell death in astrocytes exposed to amyloid-beta aggregates. The reduction was attributed to decreased TNF-α production, although not statistically significant compared to control groups .
  • Cytokine Modulation in Neuroinflammation : A study investigating the effects of similar compounds found that they could significantly lower pro-inflammatory cytokines in models of neuroinflammation, suggesting potential therapeutic benefits for neurodegenerative diseases characterized by chronic inflammation .

Q & A

Q. What are the recommended synthetic routes for preparing tert-Butyl 6-((4-isopropoxyphenyl)carbamoyl)-2-azabicyclo[2.2.2]octane-2-carboxylate?

  • Methodology :
    • Step 1 : Synthesize the 2-azabicyclo[2.2.2]octane core via intramolecular cyclization of a pre-functionalized precursor, using reagents like DCC (dicyclohexylcarbodiimide) for carbamate formation .
    • Step 2 : Introduce the 4-isopropoxyphenyl carbamoyl group via coupling reactions (e.g., EDC/HOBt-mediated amidation) under inert conditions.
    • Step 3 : Protect reactive sites using tert-butyloxycarbonyl (Boc) groups, followed by purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane).
    • Validation : Confirm intermediates via 1^1H/13^{13}C NMR and LC-MS to ensure regioselectivity and purity.

Q. Which spectroscopic techniques are optimal for characterizing this compound?

  • Methodology :
    • NMR Spectroscopy : Use 1^1H NMR (500 MHz, CDCl3_3) to confirm bicyclic framework and carbamate protons. 13^{13}C NMR resolves carbonyl (C=O) and quaternary carbons.
    • Mass Spectrometry : High-resolution ESI-MS for molecular ion ([M+H]+^+) matching the theoretical mass (e.g., ~434.5 g/mol).
    • IR Spectroscopy : Identify carbamate (C=O stretch ~1700 cm1^{-1}) and amide (N-H bend ~1550 cm1^{-1}) functional groups.

Q. How can researchers assess the compound’s solubility and stability under experimental conditions?

  • Methodology :
    • Solubility : Test in polar (DMSO, MeOH) and non-polar (hexane) solvents using UV-Vis spectroscopy or gravimetric analysis.
    • Stability : Conduct accelerated degradation studies (pH 3–9 buffers, 40–60°C) monitored via HPLC to identify hydrolytic or oxidative degradation pathways.

Q. What safety protocols are critical when handling this compound in catalytic reactions?

  • Methodology :
    • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for reactions involving volatile reagents.
    • First Aid : In case of skin contact, wash with soap/water immediately; for inhalation, move to fresh air and seek medical attention .
    • Waste Disposal : Neutralize acidic/basic residues before disposal in designated chemical waste containers.

Advanced Research Questions

Q. How can computational methods optimize the design of derivatives with enhanced bioactivity?

  • Methodology :
    • Quantum Chemistry : Use DFT (e.g., B3LYP/6-31G*) to model electronic properties (HOMO-LUMO gaps) and predict reactive sites.
    • Molecular Docking : Screen derivatives against target proteins (e.g., enzymes) using AutoDock Vina to prioritize synthesis .
    • MD Simulations : Assess binding stability (RMSD analysis) over 100 ns trajectories in explicit solvent models.

Q. What experimental design strategies improve reaction yield and selectivity?

  • Methodology :
    • Design of Experiments (DoE) : Apply fractional factorial design to optimize variables (temperature, catalyst loading, solvent ratio).
    • Response Surface Methodology (RSM) : Model interactions between parameters to identify maxima in yield/purity .

Q. How should researchers address contradictions in reported reaction yields during scale-up?

  • Methodology :
    • Kinetic Analysis : Compare activation energies (Arrhenius plots) between small- and large-scale batches.
    • Mixing Efficiency : Use computational fluid dynamics (CFD) to simulate heat/mass transfer limitations in reactors .
    • In-line Analytics : Implement PAT (Process Analytical Technology) like FTIR for real-time monitoring.

Q. What strategies mitigate challenges in heterogeneous vs. homogeneous catalysis for this compound?

  • Methodology :
    • Catalyst Screening : Test immobilized metal catalysts (e.g., Pd/C) vs. homogeneous ligands (e.g., BINAP) under identical conditions.
    • Leaching Tests : Analyze reaction filtrates via ICP-MS to quantify metal loss in heterogeneous systems.

Q. How can researchers validate hypothesized biological interactions without commercial assay kits?

  • Methodology :
    • Custom Assays : Develop enzyme inhibition assays (e.g., fluorometric detection of substrate turnover).
    • SPR Spectroscopy : Measure binding kinetics (ka/kd) using surface plasmon resonance with immobilized targets.

Q. What advanced techniques resolve stereochemical uncertainties in derivatives?

  • Methodology :
    • X-ray Crystallography : Determine absolute configuration of single crystals (if obtainable).
    • VCD Spectroscopy : Compare experimental and computed vibrational circular dichroism spectra for chiral centers.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 6-((4-isopropoxyphenyl)carbamoyl)-2-azabicyclo[2.2.2]octane-2-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 6-((4-isopropoxyphenyl)carbamoyl)-2-azabicyclo[2.2.2]octane-2-carboxylate

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